2,4-difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

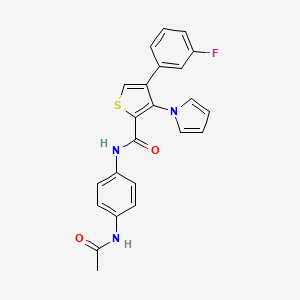

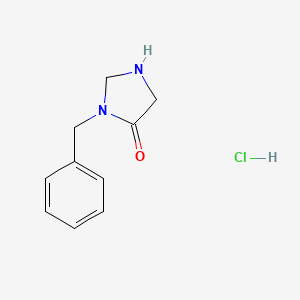

The compound “2,4-difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a sulfonamide group (-SO2NH2), a phenyl group (a benzene ring), and a tetrazole group (a five-membered ring containing four nitrogen atoms and one carbon atom). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tetrazole ring, which can be achieved through the reaction of nitriles with azide ions . The sulfonamide group could be introduced through a substitution reaction with a suitable sulfonyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the aromatic phenyl group and the heterocyclic tetrazole ring could result in interesting electronic properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The tetrazole ring is known to participate in various reactions, including cycloadditions . The sulfonamide group could also undergo various reactions, such as hydrolysis .Mécanisme D'action

Target of Action

Tetrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets.

Mode of Action

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazole derivatives have been found to possess a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with tetrazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

It is known that the tetrazole ring resists oxidation even when very strong oxidizing agents are employed because of its low homo energy . This suggests that the compound may be stable under a variety of environmental conditions.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,4-difluoro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2N5O2S/c15-10-6-7-13(12(16)8-10)24(22,23)17-9-14-18-19-20-21(14)11-4-2-1-3-5-11/h1-8,17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOUQEHSKNMYHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,2-Difluorospiro[2.3]hexan-1-yl)methanol](/img/structure/B2623921.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2623924.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2623927.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2623929.png)

![N-(2,5-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2623931.png)

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2623935.png)

![N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2623941.png)